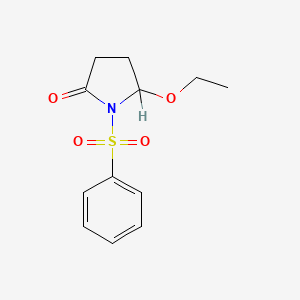
1-Benzenesulphonyl-2-oxo-5-ethoxypyrrolidine
Cat. No. B1680175
Key on ui cas rn:
131711-52-9
M. Wt: 269.32 g/mol
InChI Key: UBENQCMMIVLOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04829079
Procedure details


To 4.5 g of 5-ethoxypyrrolidin-2-one dissolved in 140 cm3 of anhydrous tetrahydrofuran, 21.8 cm3 of butyl-lithium in hexane (1.6M) is added drop by drop under an inert atmosphere, while cooling to about -10° C. After 45 minutes, 6.15 g of benzenesulphonyl chloride in tetrahydrofuran is added, and the whole is kept at -10° C. under agitation for 2 hours. It is then returned to ambient temperature, and the residue, after concentrating under reduced pressure, is taken up in 100° ethanol. By cooling and under agitation, the product precipitates, and is then filtered, washed abundantly with water, dried, and 2.8 g of the expected product is obtained after crystallizing from isopropanol, m.p. 112°-113° C.






Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]1[NH:8][C:7](=[O:9])[CH2:6][CH2:5]1)[CH3:2].C([Li])CCC.[C:15]1([S:21](Cl)(=[O:23])=[O:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>O1CCCC1.CCCCCC>[C:15]1([S:21]([N:8]2[CH:4]([O:3][CH2:1][CH3:2])[CH2:5][CH2:6][C:7]2=[O:9])(=[O:23])=[O:22])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1CCC(N1)=O
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
21.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
6.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
the whole is kept at -10° C. under agitation for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is then returned to ambient temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the residue, after concentrating under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is taken up in 100°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
By cooling and under agitation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product precipitates
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed abundantly with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C(CCC1OCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 29.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
